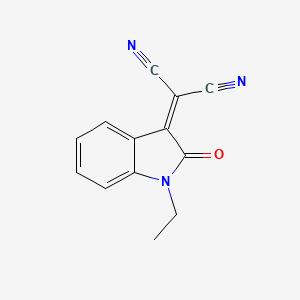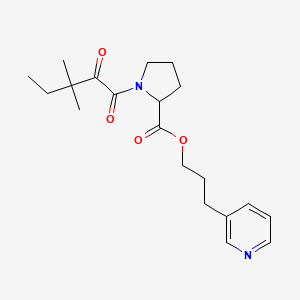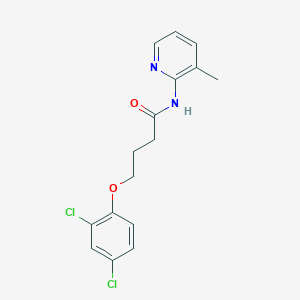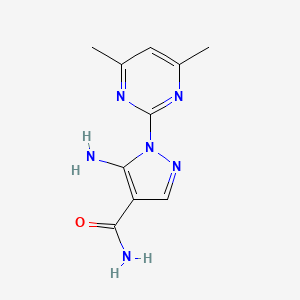
4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a chloro-substituted benzene ring and a pyrrolidinone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2,5-dioxopyrrolidin-3-yl derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and 2,5-dioxopyrrolidin-3-one under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s ability to bind to these enzymes and disrupt their function is a key aspect of its biological activity.
Comparación Con Compuestos Similares
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
3-chloro-N’-(1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl)benzohydrazide: Similar in structure but with different substituents on the benzene ring.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have different substituents on the pyrrolidinone moiety and exhibit distinct biological activities.
The uniqueness of 4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10ClN3O3 |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
4-chloro-N'-(2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C11H10ClN3O3/c12-7-3-1-6(2-4-7)10(17)15-14-8-5-9(16)13-11(8)18/h1-4,8,14H,5H2,(H,15,17)(H,13,16,18) |
Clave InChI |
HENZMIQWTMJOAH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)


![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12457673.png)
![{[(5-Bromothiophen-2-yl)methylidene]amino}thiourea](/img/structure/B12457678.png)
![3,5-Bis[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12457686.png)
![N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B12457706.png)
![N-(3-bromobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12457710.png)





